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Executive Summary

This technical guide provides a comprehensive overview of the toxicological assessment of
Budesonide Impurity C, a known process-related impurity in the synthesis of the
corticosteroid, budesonide. Due to a notable absence of publicly available toxicological data for
this specific impurity, this document establishes a framework for its assessment based on
international regulatory guidelines. The toxicological profile of the parent drug, budesonide, is
presented as a case study to exemplify the requisite experimental data and methodologies.
Furthermore, this guide explores the role of in silico toxicological predictions as a powerful
alternative or supplementary tool in the absence of experimental data. The content herein is
intended to guide researchers and drug development professionals in establishing a
scientifically sound and regulatory-compliant toxicological evaluation for pharmaceutical
impurities.

Introduction to Budesonide and its Impurity C

Budesonide is a potent glucocorticoid used in the management of asthma, inflammatory bowel
disease, and other inflammatory conditions. As with any synthetically derived active
pharmaceutical ingredient (API), the manufacturing process of budesonide can result in the
formation of impurities. Regulatory authorities worldwide require a thorough toxicological
assessment of any impurity present above a specified threshold to ensure patient safety.
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Budesonide Impurity C is identified as 16a,17-[(1RS)-Butylidenebis(oxy)]-113-hydroxy-17-
(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, with the CAS number 1040085-99-1.
A comprehensive literature search reveals a significant lack of specific toxicological studies on
this impurity. A single safety data sheet indicates an acute oral toxicity classification of Category
4 (H302: Harmful if swallowed), however, the primary study data is not available.

Regulatory Framework for Impurity Assessment

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for
Human Use (ICH) has established guidelines for the control of impurities in new drug
substances and products.

ICH Q3A/B: Impurities in New Drug Substances and
Products

ICH Q3A(R2) and Q3B(R2) provide a framework for the reporting, identification, and
qualification of impurities.[1][2] The key thresholds are:

e Reporting Threshold: The level at which an impurity must be reported in regulatory
submissions.

« ldentification Threshold: The level at which the structure of an impurity must be determined.

» Qualification Threshold: The level at which an impurity's safety must be established through
toxicological studies.

These thresholds are determined by the maximum daily dose of the drug substance.

ICH M7: Mutagenic Impurities

ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic)
impurities to limit potential carcinogenic risk.[3] This guideline introduces the concept of the
Threshold of Toxicological Concern (TTC), which is a level of exposure for a genotoxic impurity
that is considered to be associated with an acceptable cancer risk.[4] For most
pharmaceuticals, the TTC for a single genotoxic impurity is 1.5 p g/day .[4]
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The workflow for assessing mutagenic impurities typically involves both computational and
experimental approaches.
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ICH M7 Workflow for Mutagenic Impurity Assessment.

Toxicological Profile of Budesonide (Parent Drug
Case Study)

In the absence of data for Impurity C, the toxicological profile of budesonide serves as an
example of the types of studies required for qualification.
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Acute Toxicity

Acute toxicity studies determine the effects of a single large dose of a substance.

Species Route of Administration LD50

Rat Oral >3200 mg/kg
Rat Intraperitoneal 138 mg/kg
Mouse Oral 4750 mg/kg
Mouse Intraperitoneal 179 mg/kg

Data presented as a representative example of acute toxicity data.

Repeated-Dose Toxicity

These studies assess the effects of long-term exposure to a substance.

NOAEL (No-
) ) Observed- -
Species Duration Route Key Findings
Adverse-Effect
Level)
Dose-dependent
decrease in body
Rat 26 weeks Subcutaneous 5 pg/kg/day weight gain,
reduction in
lymphocytes.
Well-tolerated
with no
Dog 6 & 39 weeks Rectal Up to 4 mg/day o
significant

adverse effects.

Data presented as a representative example of repeated-dose toxicity data.

Genotoxicity
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A battery of tests is used to assess the potential of a substance to cause genetic mutations.
Budesonide has been shown to be non-genotoxic in a standard battery of tests.

Assay Type System Result

Ames Test S. typhimurium Negative
Mouse Lymphoma Assay L5178Y cells Negative
Chromosome Aberration Human lymphocytes Negative
Mouse Micronucleus Test In vivo Negative

Data presented as a representative example of genotoxicity data.

Carcinogenicity
Long-term studies in animals are conducted to assess the cancer-causing potential of a
substance.
Species Duration Route Findings
Increased incidence of
gliomas in male rats at
50 pg/kg (not
Rat 2 years Oral confirmed in
subsequent studies).
Increased incidence of
hepatocellular tumors.
No treatment-related
Mouse 91 weeks Oral

carcinogenicity.

Data presented as a representative example of carcinogenicity data.

Reproductive and Developmental Toxicity

These studies evaluate the potential effects on fertility and fetal development. Budesonide has
shown teratogenic and embryocidal effects in rabbits and rats at subcutaneous doses.
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Experimental Protocols (Exemplified with Standard
Assays)

Detailed experimental protocols are critical for the reproducibility and validation of toxicological
studies. The following are generalized protocols for key genotoxicity assays that would be
applicable to the assessment of Budesonide Impurity C.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To detect gene mutations induced by the test substance.

Methodology:

Several strains of Salmonella typhimurium and Escherichia coli with known mutations are
used.

o The bacterial strains are exposed to the test substance at various concentrations, with and
without a metabolic activation system (S9 mix).

e The cultures are plated on a minimal medium that does not support the growth of the mutant
bacteria.

e The number of revertant colonies (colonies that have undergone a reverse mutation and can
now grow on the minimal medium) is counted after a suitable incubation period.

o A substance is considered mutagenic if it causes a dose-dependent increase in the number
of revertant colonies.
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Generalized Workflow for the Ames Test.

In Vitro Micronucleus Test

Objective: To detect chromosomal damage.

Methodology:
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o Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured and exposed to the test
substance at various concentrations, with and without metabolic activation.

o After exposure, the cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow
for nuclear division without cell division, resulting in binucleated cells.

e The cells are harvested, fixed, and stained.

e The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments
or whole chromosomes) in binucleated cells is determined by microscopic examination.

e A substance is considered clastogenic or aneugenic if it causes a significant, dose-
dependent increase in the frequency of micronucleated cells.

In Silico Toxicological Assessment

In the absence of experimental data, in silico (computational) toxicology provides a valuable
tool for predicting the toxicological properties of a substance based on its chemical structure.[5]
This approach is particularly useful for prioritizing impurities for further testing and for
supporting a weight-of-evidence approach in a regulatory submission.

(Quantitative) Structure-Activity Relationship ((Q)SAR)
Models

(Q)SAR models are computational models that relate the chemical structure of a substance to
its biological activity, including toxicity.[6] For mutagenicity assessment, ICH M7 recommends
the use of two complementary (Q)SAR methodologies: an expert rule-based system and a
statistical-based system.[7]

o Expert Rule-Based Systems: These systems contain a knowledge base of structural alerts
(substructures known to be associated with toxicity) that are identified within the query
molecule. Examples include Derek Nexus.[3][8]

o Statistical-Based Systems: These models are built on large datasets of chemicals with
known toxicological properties and use statistical algorithms to predict the activity of a new
chemical. An example is Sarah Nexus.[9]
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Workflow for In Silico Assessment
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Workflow for In Silico Mutagenicity Assessment.

An in silico assessment of Budesonide Impurity C would be a critical first step in its
toxicological evaluation, providing insights into its potential for genotoxicity and guiding the
need for subsequent experimental testing.

Conclusion and Recommendations

The toxicological assessment of Budesonide Impurity C is hampered by a significant lack of
publicly available experimental data. To ensure patient safety and regulatory compliance, a
structured approach based on ICH guidelines is essential.

Recommendations:

« In Silico Assessment: A comprehensive in silico evaluation of Budesonide Impurity C for
mutagenicity using two complementary (Q)SAR models should be the initial step.

o Experimental Testing: If the in silico assessment indicates a potential for genotoxicity, or if
the impurity is present above the qualification threshold, a bacterial reverse mutation assay
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(Ames test) should be conducted.

o Further Studies: Depending on the results of the Ames test and the level of the impurity,
further toxicological studies, such as an in vivo micronucleus test or repeated-dose toxicity
studies, may be warranted.

o Control Strategy: The ultimate goal is to establish a scientifically justified control strategy for
Budesonide Impurity C in the final drug substance, ensuring that its level is maintained
below a qualified, safe limit.

This guide provides a roadmap for the toxicological assessment of Budesonide Impurity C,
emphasizing a science- and risk-based approach in the context of a data-poor environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Toxicological Assessment of Budesonide Impurity C: A
Regulatory and Scientific Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b590200#toxicological-assessment-of-budesonide-
impurity-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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